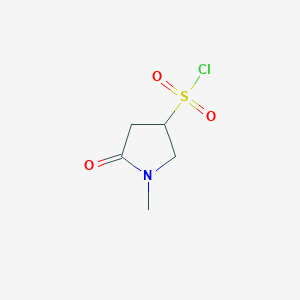

1-Methyl-5-oxopyrrolidine-3-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3S/c1-7-3-4(2-5(7)8)11(6,9)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZUGMYQISZHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909326-40-4 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxopyrrolidine-3-sulfonyl chloride can be synthesized through several routes. One common method involves the reaction of 1-methyl-5-oxopyrrolidine-3-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran, acetonitrile.

Catalysts: Tertiary amines (e.g., triethylamine) can be used to facilitate nucleophilic substitution reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has demonstrated that 1-Methyl-5-oxopyrrolidine-3-sulfonyl chloride exhibits significant anticancer activity against various cancer cell lines. Key findings include:

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased DNA strand breaks and modulation of apoptotic markers like PARP cleavage .

- Case Study : In a clinical study involving patients with advanced lung cancer, the compound showed a significant improvement in overall survival rates when combined with standard therapies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 66 | Induces apoptosis |

| Leukemia Cells | 3 | S/G2 phase arrest, apoptosis |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against multidrug-resistant pathogens. Notable findings include:

- Inhibition Zones : Significant inhibition against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae was observed .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

Applications in Drug Discovery

The versatility of this compound makes it a valuable scaffold in drug discovery:

- Ligands for Transition Metals : The compound can act as a ligand in coordination chemistry, enhancing the efficacy of metal-based drugs.

- Chiral Controllers in Asymmetric Synthesis : Its chiral nature allows it to be used in synthesizing enantiomerically pure compounds, which is crucial in developing pharmaceuticals with specific biological activities .

Wirkmechanismus

The mechanism by which 1-methyl-5-oxopyrrolidine-3-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Structural Differences :

- Core : Both share the 5-oxopyrrolidine backbone.

- Substituents : The sulfonyl chloride (-SO₂Cl) in the target compound is replaced by a carboxylic acid (-COOH) in this analog.

Functional Group Impact :

- Reactivity : The sulfonyl chloride is highly reactive toward nucleophiles (e.g., forming sulfonamides), whereas the carboxylic acid participates in acid-base reactions or esterifications.

- Acidity : The carboxylic acid (pKa ~4-5) is significantly more acidic than the sulfonyl chloride (pKa ~-1.5), influencing solubility and ionization in biological systems .

- Applications : Carboxylic acid derivatives are often used as intermediates in drug design (e.g., prodrugs), while sulfonyl chlorides are preferred for covalent modifications.

Data Comparison :

| Property | 1-Methyl-5-oxopyrrolidine-3-sulfonyl Chloride | 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|

| Reactivity | Electrophilic sulfonylation | Acid-catalyzed esterification/amidation |

| Solubility | Low in water (hydrolyzes) | Moderate in polar solvents (ionizes at neutral pH) |

| Thermal Stability | Decomposes above 100°C | Stable up to 200°C |

1-(3-Chloro-4-methylphenyl)-5-oxo-pyrrolidine-3-carboxylic Acid

Structural Differences :

- Aromatic Substituent : A 3-chloro-4-methylphenyl group replaces the methyl group at position 1.

- Functional Group : Carboxylic acid (-COOH) instead of sulfonyl chloride.

Key Observations :

- Safety Profile : The sulfonyl chloride’s reactivity necessitates stringent handling (e.g., moisture-free conditions), while the carboxylic acid analog poses lower acute toxicity risks .

- Biological Activity : The phenyl group in the carboxylic acid analog may enhance binding to hydrophobic targets (e.g., enzymes), whereas the sulfonyl chloride’s electrophilicity limits its direct therapeutic use.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

- Core : Pyrazole ring vs. pyrrolidine.

- Sulfur Group : Sulfanyl (-S-) vs. sulfonyl chloride (-SO₂Cl).

Functional Group Impact :

- Reactivity : The sulfanyl group acts as a nucleophile or ligand in metal complexes, contrasting with the sulfonyl chloride’s electrophilic nature.

- Applications : Sulfanyl derivatives are used in coordination chemistry or as antioxidants, whereas sulfonyl chlorides are employed in covalent bond-forming reactions .

Biologische Aktivität

1-Methyl-5-oxopyrrolidine-3-sulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- SMILES : CN1CC(CC1=O)S(=O)(=O)Cl

- InChI : InChI=1S/C5H8ClNO3S/c1-7-3-4(2-5(7)8)11(6,9)10/h4H,2-3H2,1H3

This compound features a pyrrolidine ring with a sulfonyl chloride group, which is significant for its reactivity and potential interactions with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds similar to 1-methyl-5-oxopyrrolidine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, crucial for bacterial survival .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Sulfonamides are known to interfere with tumor cell proliferation and induce apoptosis through various mechanisms, including the inhibition of carbonic anhydrase and modulation of p53 pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Sulfonamides have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. Studies have shown that modifications to sulfonamide structures can enhance their efficacy against inflammation-related diseases .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The sulfonyl chloride group can interact with nucleophilic sites on enzymes, potentially leading to irreversible inhibition.

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory and cancer pathways, altering their activity and downstream signaling.

Case Studies and Research Findings

Q & A

Q. What are the most reliable synthetic routes for 1-methyl-5-oxopyrrolidine-3-sulfonyl chloride?

The compound is typically synthesized via sulfonylation of a pyrrolidone precursor. A common method involves reacting 1-methyl-5-oxopyrrolidine with chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. For example, analogous sulfonyl chloride syntheses employ thionyl chloride (SOCl₂) or phosgene (COCl₂) to chlorinate sulfonic acid intermediates . Key parameters include:

- Temperature control (0–5°C) to minimize side reactions.

- Use of aprotic solvents (e.g., dichloromethane or acetone) to stabilize the sulfonyl chloride group.

- Purification via silica gel chromatography or recrystallization from non-polar solvents.

Q. How can the purity and structural integrity of this compound be confirmed?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidine ring conformation and sulfonyl chloride moiety. For example, the sulfonyl group typically appears as a singlet in ¹H NMR and ~110–120 ppm in ¹³C NMR .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₅H₈ClNO₃S: 198.0).

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.3% tolerance) .

Q. What solvents are compatible with this compound for downstream reactions?

The compound is moisture-sensitive but stable in aprotic solvents:

- Preferred solvents : Dichloromethane, acetone, or tetrahydrofuran (THF).

- Avoid : Water, alcohols, or amines, which can hydrolyze the sulfonyl chloride to sulfonic acid.

- Storage : Under inert gas (argon/nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitutions?

The sulfonyl chloride group at position 3 is sterically accessible due to the planar geometry of the pyrrolidone ring. However, the methyl group at position 1 may hinder nucleophilic attack at adjacent sites. Computational modeling (e.g., DFT studies) can predict reaction pathways:

- Electrophilicity : The sulfonyl chloride’s electrophilicity is enhanced by electron-withdrawing effects from the carbonyl group at position 5.

- Case study : In diastereoselective syntheses, steric effects from substituents on the pyrrolidine ring significantly influence reaction outcomes (e.g., >90% yield for unhindered amines vs. <50% for bulky nucleophiles) .

Q. What strategies mitigate racemization during derivatization of this compound?

Racemization risks arise during sulfonamide formation. Mitigation methods include:

- Low-temperature reactions : Conduct substitutions at –40°C to slow down enantiomer interconversion.

- Chiral auxiliaries : Use enantiopure amines or alcohols to bias stereochemical outcomes.

- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., cinchona alkaloids) to control stereochemistry .

Q. How can computational tools predict the stability of this compound under varying pH and temperature conditions?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., using Gaussian or ORCA) can model:

Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from impurities or unoptimized reaction conditions. Resolution strategies include:

- HPLC-MS : Quantify side products (e.g., sulfonic acid derivatives).

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps.

- Cross-validation : Compare results with structurally analogous compounds (e.g., 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.